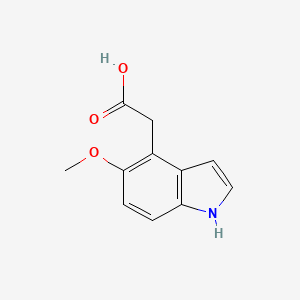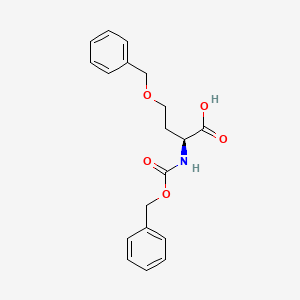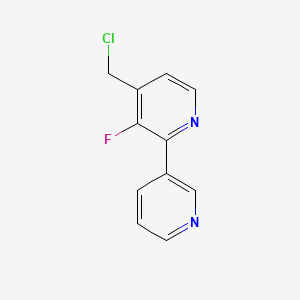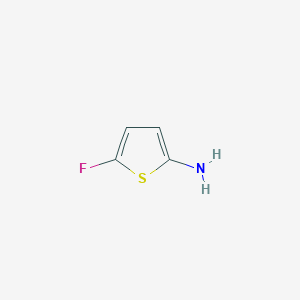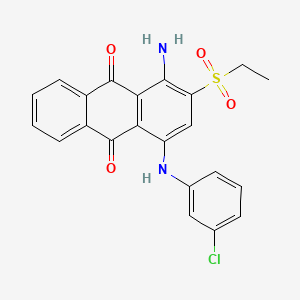
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone typically involves multiple steps:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of the 3-chlorophenyl group through nucleophilic aromatic substitution.
Sulfonation: Introduction of the ethylsulphonyl group.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
化学反应分析
Types of Reactions
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydroquinones.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Amino-4-((3-bromophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-fluorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-methylphenyl)amino)-2-(ethylsulphonyl)anthraquinone
Uniqueness
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties, such as increased stability or enhanced biological activity compared to its analogs.
属性
CAS 编号 |
28252-15-5 |
|---|---|
分子式 |
C22H17ClN2O4S |
分子量 |
440.9 g/mol |
IUPAC 名称 |
1-amino-4-(3-chloroanilino)-2-ethylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-30(28,29)17-11-16(25-13-7-5-6-12(23)10-13)18-19(20(17)24)22(27)15-9-4-3-8-14(15)21(18)26/h3-11,25H,2,24H2,1H3 |
InChI 键 |
YXIFYSPDGDPJEM-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C2=C(C(=C1)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



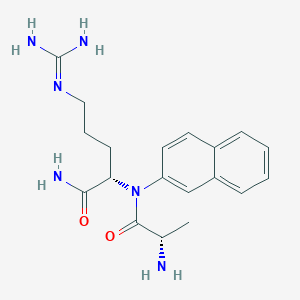

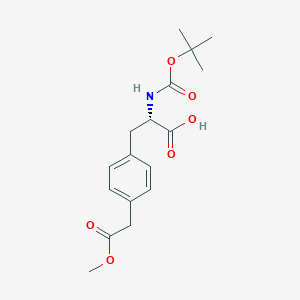
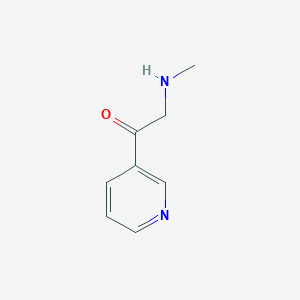
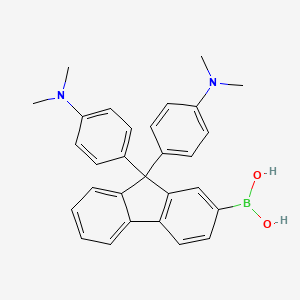
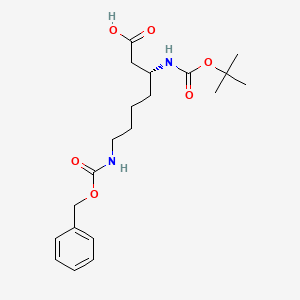
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
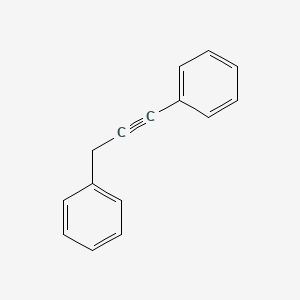
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
